molecular formula C11H20N2O2 B2972402 N-[[4-(Dimethylamino)oxan-4-yl]methyl]prop-2-enamide CAS No. 2308440-97-1

N-[[4-(Dimethylamino)oxan-4-yl]methyl]prop-2-enamide

Cat. No.: B2972402
CAS No.: 2308440-97-1
M. Wt: 212.293
InChI Key: BWIBYYUBXWXDOU-UHFFFAOYSA-N
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Description

N-[[4-(Dimethylamino)oxan-4-yl]methyl]prop-2-enamide is a chemical compound with the molecular formula C11H20N2O2 and a molecular weight of 212.293. This compound is known for its unique structure, which includes a dimethylamino group and an oxane ring, making it a valuable compound in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(Dimethylamino)oxan-4-yl]methyl]prop-2-enamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . This method is versatile and economical, allowing for the preparation of various cyanoacetamide derivatives.

Industrial Production Methods

Industrial production of this compound typically involves the use of high-yield synthesis methods that can be scaled up for large-scale production. The use of in situ generated or freshly isolated methylene Schiff base (iminium) salts has been reported as an efficient method for the synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

N-[[4-(Dimethylamino)oxan-4-yl]methyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and purity of the products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

N-[[4-(Dimethylamino)oxan-4-yl]methyl]prop-2-enamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of smart polymers and other advanced materials.

    Biology: The compound’s unique structure makes it useful in the study of biological processes and interactions.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-[[4-(Dimethylamino)oxan-4-yl]methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino group and oxane ring play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[[4-(Dimethylamino)oxan-4-yl]methyl]prop-2-enamide include:

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

This compound stands out due to its unique combination of a dimethylamino group and an oxane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, where other similar compounds may not be as effective .

Properties

IUPAC Name

N-[[4-(dimethylamino)oxan-4-yl]methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-4-10(14)12-9-11(13(2)3)5-7-15-8-6-11/h4H,1,5-9H2,2-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWIBYYUBXWXDOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CCOCC1)CNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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